N'-[(E)-Phenylmethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-Phenylmethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a phenylmethylidene group and a tribromophenylamino group attached to an acetohydrazide backbone. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-Phenylmethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation of phenylmethylidene hydrazine with 2,4,6-tribromophenylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-Phenylmethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazides or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-Phenylmethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-Phenylmethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
Uniqueness
N’-[(E)-Phenylmethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of the tribromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where brominated derivatives are required .
Properties
Molecular Formula |
C15H12Br3N3O |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C15H12Br3N3O/c16-11-6-12(17)15(13(18)7-11)19-9-14(22)21-20-8-10-4-2-1-3-5-10/h1-8,19H,9H2,(H,21,22)/b20-8+ |
InChI Key |
SKXOBZJZDVVNCV-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
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